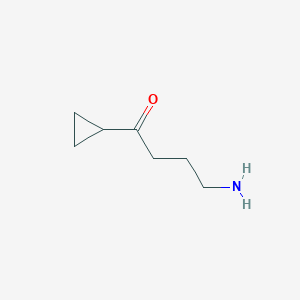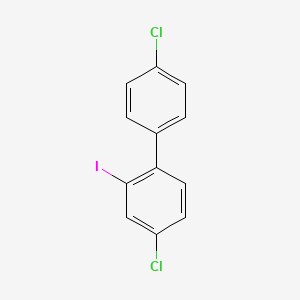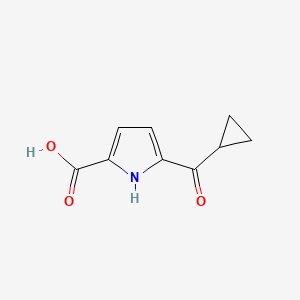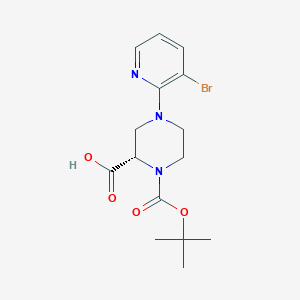
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl), also known as RonaCare Cyclopeptide 5, is a cyclic peptide with a molecular formula of C28H40N8O7 and a molecular weight of 600.67 g/mol . This compound is known for its unique cyclic structure, which contributes to its stability and bioactivity. It is primarily used in cosmetic applications due to its regenerative and firming properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) involves the cyclization of linear peptides. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the linear peptide is synthesized, it undergoes cyclization through the formation of a peptide bond between the terminal amino and carboxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are used for purification .
化学反応の分析
Types of Reactions
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: This involves replacing one functional group with another, often used to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to maintain the integrity of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
科学的研究の応用
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its role in cell signaling and receptor binding due to its cyclic structure.
Industry: Widely used in cosmetics for its skin-regenerative and firming effects.
作用機序
The mechanism of action of Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) involves its ability to bind to specific receptors on the skin’s surface. This binding triggers cell communication pathways that mimic the skin’s natural repair mechanisms. The compound helps in regenerating the skin’s cellular matrix, improving firmness, elasticity, and reducing the depth of wrinkles .
類似化合物との比較
Similar Compounds
Cyclo(Pro-Pro-β3-HoPhe-Phe): Known for its immunosuppressive properties.
Cyclotetrapeptide-24 Aminocyclohexane Carboxylate: Another cyclic peptide used in cosmetic applications for its anti-aging effects.
Uniqueness
Cyclo(1-aminocyclohexanecarbonyl-L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl) stands out due to its specific amino acid sequence and cyclic structure, which confer unique stability and bioactivity. Its ability to mimic natural skin repair mechanisms makes it particularly valuable in cosmetic formulations .
特性
分子式 |
C28H40N8O7 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC名 |
2-[(2S,5R,8S)-7-(1-aminocyclohexanecarbonyl)-5-benzyl-8-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-1,4,7,10-tetrazacyclododec-2-yl]acetic acid |
InChI |
InChI=1S/C28H40N8O7/c29-27(30)32-13-7-10-20-24(41)33-16-21(37)34-18(15-22(38)39)23(40)35-19(14-17-8-3-1-4-9-17)25(42)36(20)26(43)28(31)11-5-2-6-12-28/h1,3-4,8-9,18-20H,2,5-7,10-16,31H2,(H,33,41)(H,34,37)(H,35,40)(H,38,39)(H4,29,30,32)/t18-,19+,20-/m0/s1 |
InChIキー |
KKSHXOGBIKIXOZ-ZCNNSNEGSA-N |
異性体SMILES |
C1CCC(CC1)(C(=O)N2[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C2=O)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N |
正規SMILES |
C1CCC(CC1)(C(=O)N2C(C(=O)NCC(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC(=O)O)CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B12329709.png)

![(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12329715.png)




![2H-Pyran, 5-cyclopentyl-2-[4'-[difluoro(3,4,5-trifluorophenoxy)methyl]-3',5'-difluoro[1,1'-biphenyl]-4-yl]tetrahydro-, (2R,5R)-rel-](/img/structure/B12329742.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-4-YL)isoindoline-1,3-dione hcl](/img/structure/B12329759.png)
![tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12329763.png)



